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4-Vinylphenylpropionic acid

Anionic living polymerization Controlled radical polymerization Well-defined polyelectrolytes

4-Vinylphenylpropionic acid (systematically 3-(4-vinylphenyl)propionic acid, molecular formula C₁₁H₁₂O₂, molecular weight 176.21 g/mol) is a para-vinyl-substituted phenylpropionic acid monomer in the styrenic carboxylic acid family. It features a polymerizable styrene-type vinyl group para to a propionic acid side chain, placing it within a homologous series that includes the shorter-chain 4-vinylphenylacetic acid (C₁ spacer) and the directly-attached 4-vinylbenzoic acid (C₀ spacer).

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B8559368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylphenylpropionic acid
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C=C)C(=O)O
InChIInChI=1S/C11H12O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h3-8H,1H2,2H3,(H,12,13)
InChIKeyDXBXCXFOSGJETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinylphenylpropionic Acid: Procurement-Relevant Identity and Structural Classification


4-Vinylphenylpropionic acid (systematically 3-(4-vinylphenyl)propionic acid, molecular formula C₁₁H₁₂O₂, molecular weight 176.21 g/mol) is a para-vinyl-substituted phenylpropionic acid monomer in the styrenic carboxylic acid family [1]. It features a polymerizable styrene-type vinyl group para to a propionic acid side chain, placing it within a homologous series that includes the shorter-chain 4-vinylphenylacetic acid (C₁ spacer) and the directly-attached 4-vinylbenzoic acid (C₀ spacer). A proprietary phosphonium-ylide synthetic route enables production of the free acid and its acid-labile t-butyl ester derivative [2]. Its primary industrial relevance is as a precursor to protected monomers for anionic living polymerization, yielding well-defined poly[3-(4-vinylphenyl)propionic acid] with controlled molecular architecture [1], and as a benzene-ring-bearing building block for radiation-sensitive chemically amplified photoresist resins used in KrF (248 nm) and ArF (193 nm) lithography [2].

Why 4-Vinylphenylpropionic Acid Cannot Be Swapped for 4-Vinylbenzoic Acid or 4-Vinylphenylacetic Acid in Precision Polymer Synthesis


The homologous series of para-vinylphenyl carboxylic acids—4-vinylbenzoic acid (C₀ spacer, CAS 1075-49-6), 4-vinylphenylacetic acid (C₁ spacer, CAS 46122-65-0), and 4-vinylphenylpropionic acid (C₂ spacer)—are not functionally interchangeable despite sharing the same polymerizable styrenic core and carboxylic acid terminus. Under identical anionic living polymerization conditions (THF, −78 °C, oligo(α-methylstyryl)lithium initiator), the protected monomer derived from 4-vinylphenylpropionic acid (monomer 2, bearing a bicyclic ortho ester) underwent quantitative polymerization to yield polymer with predicted molecular weight and narrow dispersity (Mw/Mn < 1.1), whereas the protected 4-vinylbenzoic acid analog (monomer 4) failed to reach complete conversion and produced insoluble polymeric product in low yield due to side reactions [1]. The C₂ spacer length critically decouples the reactive vinyl group from the sterically demanding and electronically perturbing ortho ester protecting group, enabling clean living polymerization kinetics that the C₀ analog cannot support [1]. For photoresist applications, the benzene ring intrinsic to the phenylpropionic acid backbone confers dry etching resistance superior to that of aliphatic acrylate/methacrylate resists, making simple substitution with an acrylate-based monomer unacceptable where etch selectivity is required [2].

Quantitative Comparator Evidence for 4-Vinylphenylpropionic Acid in Living Polymerization and Photoresist Applications


Anionic Living Polymerization Fidelity: C₂ Spacer Enables Mw/Mn < 1.1 vs. C₀ Spacer Failure

In the head-to-head study by Ishizone et al. (1999), four bicyclic ortho ester-protected styrenic monomers were polymerized under identical anionic living conditions (THF, −78 °C, 0.5 h, oligo(α-methylstyryl)lithium initiator). The protected monomer derived from 4-vinylphenylpropionic acid (monomer 2, bearing a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane protecting group on the C₂ spacer) polymerized quantitatively, yielding poly[3-(4-vinylphenyl)propionic acid] with predicted molecular weight based on monomer-to-initiator ratio and narrow molecular weight distribution (Mw/Mn < 1.1) [1]. In contrast, the protected monomer derived from 4-vinylbenzoic acid (monomer 4, with the identical protecting group directly attached via the C₀ spacer) did not go to completion under the same conditions and gave an insoluble polymeric product in low yield due to side reactions [1]. This establishes the C₂ spacer as critical for suppressing deleterious side reactions during anionic polymerization of this monomer class.

Anionic living polymerization Controlled radical polymerization Well-defined polyelectrolytes

Sequential Block Copolymerization with Styrene: Bidirectional Addition Order Tolerance

Within the same Ishizone et al. (1999) study, the protected monomer 2 (derived from 4-vinylphenylpropionic acid) and protected monomer 1 (derived from 4-vinylphenylacetic acid) both formed well-defined block copolymers with styrene via sequential anionic block copolymerization. Critically, the block copolymerization succeeded regardless of the order of monomer addition—that is, both poly(styrene-b-monomer 2) and poly(monomer 2-b-styrene) were obtained with controlled architecture [1]. After deprotection, this yielded poly[styrene-b-3-(4-vinylphenyl)propionic acid] and poly[3-(4-vinylphenyl)propionic acid-b-styrene] with tailored chain structures [1]. The protected monomer 4 (C₀ spacer) could not be evaluated for block copolymerization due to its failure in homopolymerization.

Block copolymer synthesis Nanostructured materials Self-assembly

Quantitative Deprotection to Free Polycarboxylic Acid Under Mild Conditions

After anionic polymerization, deprotection of the bicyclic ortho ester moieties from poly(2) was performed under mild conditions—sequential treatment with 6N HCl in THF/MeOH for 1 hour at room temperature, followed by 10% aqueous NaOH in THF/MeOH for 12 hours at room temperature [1]. The deprotection proceeded quantitatively to afford poly[3-(4-vinylphenyl)propionic acid] with preserved, tailored chain structure [1]. This two-step acid-then-base protocol selectively cleaves the ortho ester without backbone degradation—a concern for ester-protected polymethacrylates that can undergo anhydride formation or crosslinking during deprotection.

Post-polymerization modification Stimuli-responsive polymers Polyelectrolyte synthesis

Dry Etching Resistance Conferred by Benzene Ring Backbone vs. Acrylate/Methacrylate Resists

The EP 1231205 A1 patent explicitly states that vinylphenylpropionic acid derivatives possess a benzene ring that confers high resistance to dry etching [1]. The patent contrasts this with resins containing acrylic acid or methacrylic acid units protected by t-butyl or tetrahydropyranyl (THP) groups, which are characterized as having low resistance to dry etching and therefore can only be used in combination with a unit having high dry etching resistance [1]. By incorporating the benzene ring directly into the acid-labile monomer unit, the vinylphenylpropionic acid scaffold eliminates the need for a separate etch-resistant comonomer, simplifying resist resin formulation and expanding the accessible copolymer composition space for lithographic optimization [1].

Photoresist design Dry etching selectivity Semiconductor lithography

Low Radiation Absorption for KrF and ArF Chemically Amplified Resists

The EP 1231205 A1 patent states that the polymer (A) derived from vinylphenylpropionic acid derivatives has extremely low absorption of radiation and is very useful as a resin component for chemically amplified resists [1]. This is significant in the context of the lithographic transition from i-line (365 nm) to KrF (248 nm) and ArF (193 nm) wavelengths. Conventional phenol novolak resins, which possess aromatic rings and therefore good dry etching resistance, suffer from poor transparency at KrF wavelength and are totally opaque at ArF wavelength [1]. The vinylphenylpropionic acid polymer achieves a balance: the benzene ring provides etch resistance while the molecular design (with the carboxylic acid functionality spaced away from the aromatic ring via the C₂ linker) maintains sufficient transparency for DUV lithography [1].

Deep-UV lithography Chemically amplified resist Radiation transparency

Phosphonium Ylide Synthetic Route: Industrial Scalability vs. Grignard/CO₂ Route

The EP 1231205 A1 patent describes an industrially advantageous four-step process for producing vinylphenylpropionic acid derivatives via phosphonium ylide chemistry: (1) reaction of t-butyl bromoacetate with tri(n-butyl)phosphine to form a quaternary phosphonium salt, (2) base treatment to generate a phosphorus ylide, (3) Wittig-type reaction with a styrene derivative, and (4) hydrolysis to yield the free acid [1]. The patent explicitly critiques the prior synthesis route starting from 4-(2′-chloroethyl)styrene (reported by Ishizone et al., 1999 [2]), noting that 4-(2′-chloroethyl)styrene is not an inexpensive industrial raw material and cannot be easily produced [1]. The patent further criticizes the alternative Grignard reagent/CO₂ route as unsuitable for inexpensive and safe industrial-scale production [1].

Monomer synthesis Process chemistry Industrial-scale production

Procurement-Driven Application Scenarios for 4-Vinylphenylpropionic Acid and Its Derivatives


Synthesis of Well-Defined Amphiphilic Block Copolymers for pH-Responsive Self-Assembly

Research groups designing pH-responsive micelles, vesicles, or surface coatings should procure 4-vinylphenylpropionic acid as the precursor to its bicyclic ortho ester-protected monomer for anionic living polymerization. The C₂ spacer enables quantitative block copolymerization with styrene in either addition sequence [1], yielding after deprotection a poly[3-(4-vinylphenyl)propionic acid] block with precisely controlled length (Mw/Mn < 1.1) and quantitative carboxyl functionality. This level of architectural control is unattainable with the shorter-spacer 4-vinylbenzoic acid, whose polymerization fails under identical conditions [1].

Formulation of Chemically Amplified DUV Photoresists with Intrinsic Dry Etching Resistance

Resist formulators targeting KrF (248 nm) or ArF (193 nm) lithography can incorporate t-butyl 4-vinylphenylpropionate—the acid-labile protected monomer—into copolymer resins to achieve simultaneous low radiation absorption and high dry etching resistance within a single monomer unit [2]. This eliminates the need for a separate etch-resistant aromatic comonomer, avoiding the transparency penalty imposed by conventional novolak-type aromatic resins and simplifying resist formulation optimization [2]. The phosphonium ylide synthetic route to the protected monomer is documented as industrially advantageous [2], supporting scalable procurement for development and pilot production.

Construction of Model Polyelectrolytes with Controlled Chain Architecture for Fundamental Studies

Polymer physicists and physical chemists requiring model weak polyelectrolytes with precisely controlled molecular weight, narrow dispersity, and defined chain-end functionality should select 4-vinylphenylpropionic acid as the monomer scaffold. The anionic living polymerization of its protected form yields homopolymers with predictable molecular weights and Mw/Mn < 1.1, followed by quantitative room-temperature deprotection to the free polycarboxylic acid [1]. This combination of living-polymerization-level precision and mild quantitative deprotection is distinctive within the para-vinylphenyl carboxylic acid series and enables rigorous structure-property investigations of polyelectrolyte solution behavior, chain conformation, and counterion condensation.

Development of Patternable Refractive Index Materials via Acid-Catalyzed Polarity Switching

The acid-decomposable substituent chemistry of vinylphenylpropionic acid derivatives enables a polarity-switching mechanism: the hydrophobic t-butyl or bicyclic ortho ester-protected polymer becomes hydrophilic poly(carboxylic acid) upon acid-catalyzed deprotection in exposed regions [2]. This solubility differential forms the basis of positive-tone chemically amplified resist imaging. The benzene ring in the polymer backbone further enables potential refractive index contrast between exposed and unexposed regions [2], making the monomer platform relevant for advanced patterning applications where both solubility switching and optical property modulation are desired.

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